molecular formula C18H19NS B1200419 Prothixene CAS No. 2622-24-4

Prothixene

Cat. No. B1200419
CAS RN: 2622-24-4
M. Wt: 281.4 g/mol
InChI Key: JJSMYTSEKDSFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prothixene is a thioxanthene derivative patented by Swiss multinational healthcare F. Hoffmann-La Roche & Co. as an antiemetic and neuroleptic agent . It shows patent antihistaminic activity . It is a typical antipsychotic drug of the thioxanthene (tricyclic) class .


Molecular Structure Analysis

This compound has a chemical formula of C18H21NS . The exact mass is 283.14 and the molecular weight is 283.433 . The elemental analysis shows that it contains 76.28% Carbon, 7.47% Hydrogen, 4.94% Nitrogen, and 11.31% Sulfur .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C18H21NS . The exact mass is 283.14 and the molecular weight is 283.433 . The elemental analysis shows that it contains 76.28% Carbon, 7.47% Hydrogen, 4.94% Nitrogen, and 11.31% Sulfur .

Scientific Research Applications

  • "A Controlled Trial of Taractan in Chronic Schizophrenia" by Scanlan, E. P., & May, A. (1963). This study evaluates the drug Taractan, chemically known as chlorprothixene, for the treatment of chronic schizophrenia. The paper discusses the neuroleptic, tranquillizing, and thymoleptic properties of chlorthis compound, as well as its relative freedom from side effects, enabling its use in a double-blind study (Scanlan & May, 1963).

Mechanism of Action

Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Safety and Hazards

Chlorprothixene, a related compound, is classified as having acute toxicity (oral), Category 3 H301 . It is toxic if swallowed and may cause drowsiness or dizziness .

Relevant Papers

  • “Prolonged hypouricemia associated with acute chlorthis compound ingestion” discusses the effect of chlorthis compound on serum urate concentration .
  • “Effect of this compound and allied compounds on serotonin uptake by human blood platelets” discusses the inhibitory effect of this compound on serotonin uptake by platelets .

properties

IUPAC Name

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-12H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSMYTSEKDSFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4907-84-0 (mono-hydrochloride)
Record name Prothixene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20180858
Record name Prothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2622-24-4
Record name Prothixene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX2OJH78L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prothixene
Reactant of Route 2
Reactant of Route 2
Prothixene
Reactant of Route 3
Prothixene
Reactant of Route 4
Prothixene
Reactant of Route 5
Prothixene
Reactant of Route 6
Reactant of Route 6
Prothixene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.